molecular formula C20H12N2Na2O4 B11925896 Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate

Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate

Cat. No.: B11925896
M. Wt: 390.3 g/mol
InChI Key: PNCUBHNJVJSFBD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of organometallic reagents to biquinoline derivatives, followed by carboxylation and subsequent sodium salt formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using eco-efficient and cost-effective reagents. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles such as solvent recycling and energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can act as a redox agent, disrupting cellular processes in pathogens . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is unique due to its dual quinoline structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12N2Na2O4

Molecular Weight

390.3 g/mol

IUPAC Name

disodium;2-(4-carboxylato-1,4-dihydroquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C20H14N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10,13,21H,(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

PNCUBHNJVJSFBD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(C=C(N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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